Benzo[b]thiophene, 4,5-dimethoxy-
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Overview
Description
4,5-Dimethoxybenzo[b]thiophene is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring at the 4 and 5 positions. The molecular formula of 4,5-Dimethoxybenzo[b]thiophene is C10H10O2S, and it has a molecular weight of 194.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzo[b]thiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives, including benzothiophenes . This reaction typically involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Industrial Production Methods: Industrial production of 4,5-Dimethoxybenzo[b]thiophene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxybenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4,5-Dimethoxybenzo[b]thiophene has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and can be a precursor for biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxybenzo[b]thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
5,6-Dimethoxybenzo[b]thiophene: Another benzothiophene derivative with methoxy groups at different positions.
Benzo[b]thiophene: The parent compound without methoxy substitutions.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Uniqueness: 4,5-Dimethoxybenzo[b]thiophene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and materials .
Biological Activity
Benzo[b]thiophene, 4,5-dimethoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its effects as an enzyme inhibitor, its antiproliferative properties against cancer cell lines, and its potential as a therapeutic agent for various conditions.
Structure and Properties
Benzo[b]thiophene derivatives are characterized by a fused benzene and thiophene ring system. The addition of methoxy groups at the 4 and 5 positions enhances the compound's solubility and biological activity. The specific arrangement of substituents on the benzo[b]thiophene structure plays a critical role in determining its pharmacological properties.
Enzyme Inhibition
Recent studies have highlighted the potential of benzo[b]thiophene derivatives as inhibitors of cholinesterases (AChE and BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Inhibitory Activity
The compound has been evaluated for its inhibitory activity against AChE and BChE:
- IC50 Values : One study reported that certain benzothiophene-chalcone hybrids exhibited IC50 values of 62.1 μM for AChE and 24.35 μM for BChE, demonstrating comparable efficacy to galantamine, a standard treatment for Alzheimer's disease .
- Structure-Activity Relationship : The introduction of methoxy groups significantly improved inhibitory potency, suggesting a structure-activity relationship where substitution patterns directly influence enzyme binding affinity .
Antiproliferative Activity
Benzo[b]thiophene, 4,5-dimethoxy- has also shown promising antiproliferative effects against various cancer cell lines.
Case Studies
- Cancer Cell Lines Tested : Compounds derived from benzo[b]thiophene demonstrated strong growth inhibition in murine leukemia (L1210), human cervix carcinoma (HeLa), and other cancer cell lines.
- IC50 Values : Specific derivatives exhibited IC50 values lower than 100 nM against multiple cell lines, indicating potent antiproliferative activity . For instance:
Antimicrobial Activity
In addition to its anticancer properties, benzo[b]thiophene derivatives have been explored for their antimicrobial potential.
- Antimalarial Activity : A series of benzo[b]thiophene amide derivatives were synthesized and tested for antimalarial activity, with some showing significant efficacy against Plasmodium falciparum .
- Antibacterial Effects : Other derivatives have demonstrated antibacterial properties, suggesting a broad spectrum of biological activity that could be harnessed in therapeutic applications .
Properties
CAS No. |
103204-79-1 |
---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4,5-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H10O2S/c1-11-8-3-4-9-7(5-6-13-9)10(8)12-2/h3-6H,1-2H3 |
InChI Key |
ZCHGXTDHLWAFGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC=C2)OC |
Origin of Product |
United States |
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